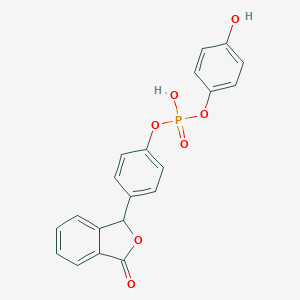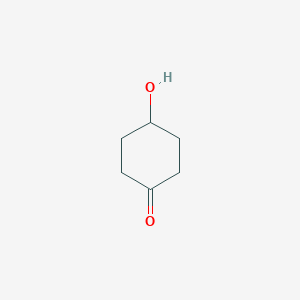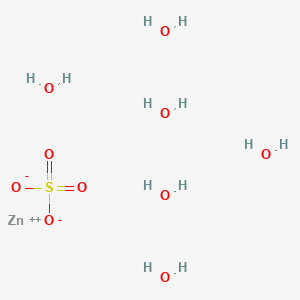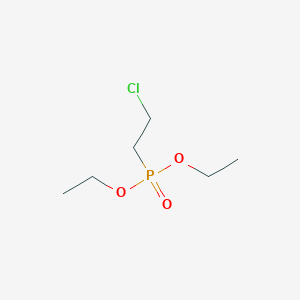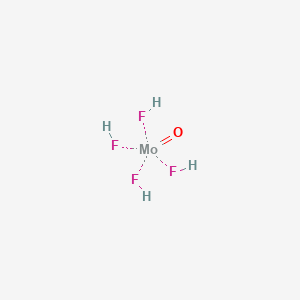
tetrafluoro(oxo)molybdenum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by its unique structure, where a molybdenum atom is bonded to four fluorine atoms and one oxygen atom. It is a member of the molybdenum halides family and is known for its stability and reactivity.
Vorbereitungsmethoden
The synthesis of tetrafluoridooxidomolybdenum typically involves the reaction of molybdenum hexafluoride (MoF₆) with molybdenum dioxide (MoO₂) under controlled conditions . The reaction is carried out at elevated temperatures, usually around 200-300°C, in a fluorine atmosphere to ensure the complete formation of the desired product. Industrial production methods may involve the use of specialized reactors to handle the highly reactive fluorine gas and to maintain the required temperature and pressure conditions.
Analyse Chemischer Reaktionen
tetrafluoro(oxo)molybdenum undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state molybdenum compounds.
Substitution: Fluorine atoms can be substituted with other halogens or ligands under specific conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, and oxidizing agents such as oxygen or chlorine gas. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
tetrafluoro(oxo)molybdenum has several applications in scientific research:
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer treatment.
Industry: It is used in the production of advanced materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of tetrafluoridooxidomolybdenum involves its ability to interact with various molecular targets and pathways. It can act as a Lewis acid, accepting electron pairs from donor molecules, which makes it a versatile catalyst in many chemical reactions. Its interactions with biological molecules are still under investigation, but it is believed to influence cellular processes through its redox properties and ability to form stable complexes with biomolecules .
Vergleich Mit ähnlichen Verbindungen
tetrafluoro(oxo)molybdenum can be compared with other molybdenum halides and oxides, such as:
Molybdenum hexafluoride (MoF₆): Similar in that it contains fluorine atoms bonded to molybdenum, but lacks the oxygen atom.
Molybdenum dioxide (MoO₂): Contains oxygen atoms bonded to molybdenum but lacks fluorine atoms.
Tungsten hexafluoride (WF₆): A similar compound with tungsten instead of molybdenum, exhibiting similar chemical properties due to the lanthanoid contraction.
The uniqueness of tetrafluoridooxidomolybdenum lies in its specific combination of fluorine and oxygen atoms bonded to molybdenum, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
14459-59-7 |
|---|---|
Molekularformel |
F4MoO F4H4MoO |
Molekulargewicht |
192 g/mol |
IUPAC-Name |
oxomolybdenum;tetrahydrofluoride |
InChI |
InChI=1S/4FH.Mo.O/h4*1H;; |
InChI-Schlüssel |
HCUBBWLKCMNCRQ-UHFFFAOYSA-N |
SMILES |
O=[Mo].F.F.F.F |
Kanonische SMILES |
O=[Mo].F.F.F.F |
Synonyme |
Molybdenum fluoride oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


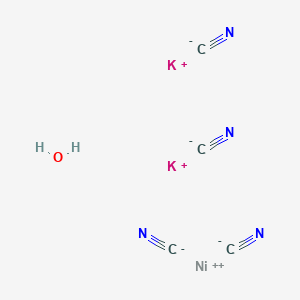
![disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate](/img/structure/B83365.png)
![[(1R,2R,4S,5S)-4-acetyloxy-6-oxabicyclo[3.1.0]hexan-2-yl] acetate](/img/structure/B83368.png)
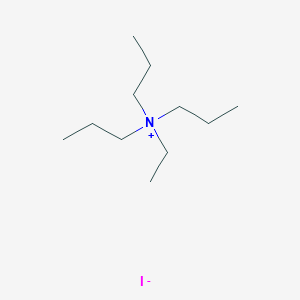
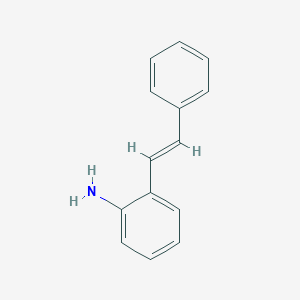
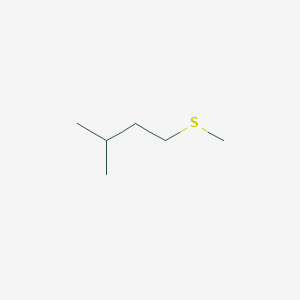
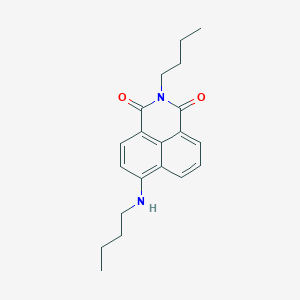
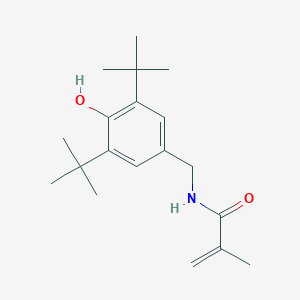

![4-[2-(1,3-benzothiazol-2-yl)ethenyl]-N,N-diethylaniline](/img/structure/B83378.png)
